1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and 1-methyl-1H-pyrazole-5-amine under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-amine
- 1-methyl-3-ethyl-1H-pyrazole-5-carboxamide
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-11(7-9(2)14-16)12-8-10-5-6-13-15(10)3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
HBGUGRGMPCHKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C |
Origin of Product |
United States |
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